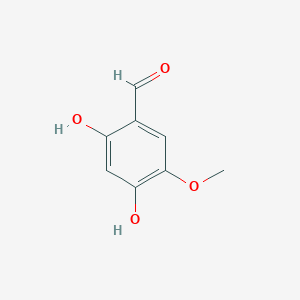

2,4-Dihydroxy-5-methoxybenzaldehyde

Beschreibung

Historical Perspectives and Early Chemical Investigations of 2,4-Dihydroxy-5-methoxybenzaldehyde

These early investigations into substituted benzaldehydes were fundamental to the advancement of organic chemistry, providing a deeper understanding of electrophilic aromatic substitution and the influence of various functional groups on the reactivity of the benzene (B151609) ring.

Contemporary Significance of this compound in Chemical and Biological Sciences

In the contemporary scientific landscape, this compound has emerged as a valuable and versatile intermediate in the synthesis of more complex molecules with significant biological activities. Its structural features, including the reactive aldehyde and hydroxyl groups, allow for a wide range of chemical modifications, making it an attractive starting material for medicinal chemists and synthetic organic chemists.

The compound serves as a scaffold for the construction of novel heterocyclic compounds and other derivatives that have been investigated for various therapeutic applications. Its presence in the synthetic pathway of molecules with potential anticancer and other pharmacological properties underscores its modern-day importance.

Overview of Key Research Domains for this compound

The primary research domains for this compound are centered around medicinal chemistry and synthetic organic chemistry. In medicinal chemistry, the focus is on utilizing this compound as a precursor for the synthesis of novel bioactive molecules. For instance, derivatives of 2,4-dihydroxybenzaldehyde (B120756) have been used to create Schiff bases that have been evaluated as potential inhibitors of heat shock protein 90 (Hsp90), a target in cancer therapy. conicet.gov.ar

In synthetic organic chemistry, the compound is valued as a versatile building block. Its functional groups can be selectively protected and reacted to construct intricate molecular architectures. Research in this area explores new synthetic methodologies and the creation of libraries of compounds for high-throughput screening and drug discovery programs. The synthesis of dihydropyranoindoles, which have shown promise in enhancing the efficacy of existing anticancer drugs, has utilized derivatives of dihydroxybenzaldehydes. nih.gov

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 51061-83-7 | sigmaaldrich.com |

| Molecular Formula | C8H8O4 | sigmaaldrich.com |

| Molecular Weight | 168.15 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 148-153 °C | sigmaaldrich.com |

Eigenschaften

IUPAC Name |

2,4-dihydroxy-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-8-2-5(4-9)6(10)3-7(8)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZAFNQYRZGWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70458271 | |

| Record name | 2,4-Dihydroxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51061-83-7 | |

| Record name | 2,4-Dihydroxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51061-83-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2,4 Dihydroxy 5 Methoxybenzaldehyde

Established Synthetic Pathways to 2,4-Dihydroxy-5-methoxybenzaldehyde

The creation of this compound can be achieved through several strategic synthetic routes, each with its own set of advantages and applications.

Regioselective Syntheses from Substituted Benzaldehydes and Phenols

The regioselective alkylation of dihydroxybenzaldehydes is a key strategy for producing precursors to this compound. For instance, the alkylation of 2,4-dihydroxybenzaldehyde (B120756) can be controlled to favor the 4-position. A notable method involves the use of cesium bicarbonate in acetonitrile, which facilitates the regioselective alkylation of 2,4-dihydroxybenzaldehyde, yielding 4-alkoxy-2-hydroxybenzaldehydes with high selectivity and in good yields. nih.govresearchgate.net This approach is advantageous as it often minimizes the formation of undesired side products that can arise from prolonged heating in other solvent systems. nih.gov The selectivity in these reactions is often attributed to the intramolecular hydrogen bonding between the 2-hydroxyl group and the carbonyl group, which hinders alkylation at the 2-position. mdpi.com

Similarly, the synthesis of related dihydroxybenzaldehydes can be achieved from substituted phenols. For example, 2-hydroxy-5-methoxybenzaldehyde (B1199172) can be produced from 4-methoxyphenol (B1676288) through the Reimer-Tiemann reaction with a reported yield of 79%. wikipedia.orgscribd.com Another approach involves the formylation of 4-methoxyphenol using paraformaldehyde and magnesium methoxide, which avoids the use of chloroform (B151607). scribd.com

De novo Synthesis Approaches for Carbon-13 Labeled 2,3-Dihydroxy-4-methoxybenzaldehyde Precursors

For applications in molecular imaging and mechanistic studies, isotopically labeled compounds are invaluable. An efficient, multi-step synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde has been developed starting from non-aromatic, acyclic precursors. whiterose.ac.ukresearchgate.net This de novo synthesis begins with the introduction of a ¹³C label via the reaction of [¹³C]-labelled methyl iodide with glutaric monomethyl ester chloride. whiterose.ac.uk The resulting product undergoes cyclization and aromatization to form 1,3-dimethoxybenzene. whiterose.ac.ukresearchgate.net Further functionalization through a sequence of formylation, Baeyer-Villiger oxidation, hydrolysis, and methylation introduces an additional methoxy (B1213986) group. The final steps involve ortho-formylation and selective demethylation to yield the desired carbon-13 labeled 2,3-dihydroxy-4-methoxybenzaldehyde. whiterose.ac.ukresearchgate.net

Halogenation and Subsequent Functionalization Strategies for this compound Precursors

The introduction of a halogen atom onto a benzaldehyde (B42025) ring provides a reactive handle for further functionalization. For instance, 5-bromovanillin (B1210037) can be converted to 3,4-dihydroxy-5-methoxybenzaldehyde. sciencemadness.org One reported method involves refluxing 5-bromovanillin with sodium hydroxide (B78521) and a copper catalyst. sciencemadness.org The use of a protective nitrogen atmosphere can significantly improve the yield of this reaction by preventing the oxidation of the aldehyde in the alkaline solution. sciencemadness.org

Furthermore, halogenated vanillin (B372448) derivatives can be used to synthesize other valuable compounds. For example, 3-chloro-4-hydroxy-5-methoxybenzaldehyde (B94699) and 3-bromo-4-hydroxy-5-methoxybenzaldehyde have been synthesized and utilized in the preparation of chalcone (B49325) derivatives with antioxidant properties. consensus.app The synthesis of 2-bromo-5-hydroxy-4-methoxybenzaldehyde (B1330903) and 5-hydroxy-4-methoxy-2-nitrobenzaldehyde (B1581667) has also been achieved from veratraldehyde through bromination and nitration, followed by selective hydrolysis of the 5-methoxy group. researchgate.net

Derivatization and Scaffold Functionalization of this compound

The reactivity of the hydroxyl and aldehyde groups in this compound makes it an excellent starting material for the synthesis of various heterocyclic compounds and other derivatives.

Synthesis of Chalcone Derivatives from this compound

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds often synthesized from benzaldehydes. The Claisen-Schmidt condensation is a common method for preparing chalcones, involving the reaction of a substituted benzaldehyde with an acetophenone (B1666503) in the presence of a base, such as potassium hydroxide, or an acid. researchgate.netugm.ac.idnih.gov

For example, a series of 2,4-dihydroxychalcone (B13927600) derivatives have been synthesized and evaluated for their potential antidepressant effects. nih.gov In a typical procedure, 2,4-dihydroxyacetophenone is reacted with a substituted benzaldehyde in methanol (B129727) with potassium hydroxide as the catalyst, with the mixture stirred at room temperature for an extended period. researchgate.netugm.ac.id The yields of these reactions are often high, producing the chalcone derivatives as solid products. researchgate.netugm.ac.id

| Reactants | Catalyst | Solvent | Reaction Time | Product Yield | Reference |

| 2,4-dihydroxyacetophenone and 4-chlorobenzaldehyde | KOH | Methanol | 48 h | 93% | researchgate.netugm.ac.id |

| 4-hydroxyacetophenone and p-anisaldehyde | KOH | Methanol | 48 h | 96% | researchgate.netugm.ac.id |

| 4-hydroxyacetophenone and veratraldehyde | KOH | Methanol | 48 h | 97% | researchgate.netugm.ac.id |

| 4-hydroxy-3-methoxybenzaldehyde and 1,3,5-triacetylbenzene | c-Sulphuric acid | Ethanol | Not specified | 73% | nih.gov |

Synthesis of Coumarin (B35378) Derivatives from this compound

Coumarins, or 2H-1-benzopyran-2-ones, are another important class of heterocyclic compounds that can be synthesized from derivatives of this compound. Several classical reactions are employed for coumarin synthesis, including the Knoevenagel condensation, Pechmann reaction, and Perkin reaction. nih.govmdpi.comresearchgate.net

The Knoevenagel condensation is a widely used method for synthesizing coumarins from salicylaldehydes and active methylene (B1212753) compounds. nih.gov For instance, substituted salicylaldehydes can be condensed with compounds like diethyl malonate or ethyl cyanoacetate (B8463686) in the presence of a catalyst such as piperidine (B6355638) and acetic acid in ethanol. nih.govmdpi.com Green synthesis approaches have also been developed, utilizing deep eutectic solvents like a mixture of choline (B1196258) chloride and zinc chloride, which can act as both the solvent and the catalyst, often leading to high yields. nih.govmdpi.com

| Reactants | Catalyst/Solvent | Reaction Conditions | Product Yield | Reference |

| Salicylaldehydes and active methylene compounds | Choline chloride/Zinc chloride (DES) | 100 °C | 61-96% | nih.govmdpi.com |

| Salicylaldehyde (B1680747) and diethyl malonate | Piperidine and acetic acid/Ethanol | Not specified | Not specified | nih.govmdpi.com |

| Substituted salicylaldehydes and α-substituted ethylacetates | PIDA/Ethanol | 35-40 °C | 80-92% | nih.gov |

Formation of Heterocyclic Compounds Incorporating this compound Moieties

The aldehyde and hydroxyl functionalities of this compound serve as key reactive sites for cyclization reactions, leading to the formation of diverse heterocyclic structures. These reactions often proceed through an initial condensation or addition at the aldehyde group, followed by an intramolecular cyclization involving one of the phenolic hydroxyl groups.

One significant application is in the Biginelli reaction, a multi-component reaction that synthesizes dihydropyrimidines. While the classic Biginelli reaction involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea, modifications using salicylaldehyde derivatives can lead to different structural isomers. The presence of the hydroxyl group ortho to the aldehyde can facilitate the formation of oxygen-bridged tricyclic pyrimidine (B1678525) derivatives. nih.gov The mechanism suggests that after the initial steps of the Biginelli condensation, the double bond of an intermediate reacts with the catalyst, enabling an intramolecular attack by the hydroxyl group to form the bridged structure. nih.gov

Furthermore, the core structure is a building block for various other heterocyclic systems. For instance, reactions with reagents like hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazole (B372694) derivatives. nih.gov Similarly, condensation with active methylene compounds such as malononitrile (B47326) or ethyl cyanoacetate in the presence of a base can initiate a sequence of reactions to form substituted pyridines or other complex heterocycles. nih.govscirp.org The reaction of an aldehyde with malononitrile, for example, typically begins with a Knoevenagel condensation. nih.gov

The following table summarizes representative transformations leading to heterocyclic systems.

| Reactant(s) | Catalyst/Conditions | Resulting Heterocycle | Ref |

| Hydrazine Hydrate | Microwave irradiation | Pyrazole derivative | nih.gov |

| Malononitrile, Sodium Ethoxide | Microwave irradiation | Pyridine derivative | nih.gov |

| Ethyl Cyanoacetate, Ammonium Acetate | Reflux in ethanol | Pyridine derivative | scirp.org |

| Urea/Thiourea, β-ketoester | Copper triflate | Dihydropyrimidine | nih.gov |

Condensation Reactions and Schiff Base Formation with this compound

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction is fundamental in organic synthesis and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) group. nih.gov

The general procedure for synthesizing Schiff bases from aldehydes involves reacting the aldehyde and a primary amine in a suitable solvent, often an alcohol like ethanol. The reaction is typically carried out under reflux for several hours. researchgate.net A catalytic amount of an acid, such as glacial acetic acid, is frequently added to facilitate the dehydration step. researchgate.net The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). The resulting Schiff base often precipitates from the solution upon cooling or addition of water and can be purified by recrystallization. conicet.gov.ar

Schiff bases derived from substituted benzaldehydes, including those with multiple hydroxyl groups, have been extensively synthesized. For example, Schiff bases from 2,4-dihydroxybenzaldehyde are prepared by refluxing the aldehyde with an appropriate amine in absolute ethanol. conicet.gov.ar The formation of these compounds is crucial as they can act as ligands for metal complexes or as intermediates in the synthesis of more complex molecules. nih.gov The presence of the hydroxyl and methoxy groups on the aromatic ring of this compound can influence the electronic properties and reactivity of the resulting Schiff base.

| Reactant | Conditions | Product | Ref |

| Primary Amine | Ethanol, reflux, catalytic glacial acetic acid | Schiff Base (Imine) | researchgate.net |

| Appropriate Amine | Absolute ethanol, reflux | 2,4-dihydroxybenzaldehyde derived Schiff Base | conicet.gov.ar |

Mechanistic Investigations of Reactions Involving this compound

Understanding the reaction mechanisms is crucial for controlling the outcomes of synthetic transformations involving this compound. Research has focused on elucidating the pathways of multi-component reactions and exploring the selective reactivity of its distinct functional groups.

Elucidation of Reaction Mechanisms in Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. frontiersin.orgnih.gov this compound can serve as the aldehyde component in various MCRs, such as the Biginelli, Hantzsch, or Ugi reactions. frontiersin.orgnih.gov

The mechanism of MCRs often begins with the initial interaction between two of the components, typically the aldehyde and an amine or an active methylene compound. For example, in many MCRs for synthesizing nitrogen-containing heterocycles, the first step is the formation of an imine via condensation of the aldehyde with an amine. nih.gov In other cases, such as those leading to pyran derivatives, a Knoevenagel condensation between the aldehyde and an active methylene compound like malononitrile occurs first. nih.gov This initial adduct then undergoes further reactions, such as a Michael addition, with the other components, followed by intramolecular cyclization and dehydration to yield the final heterocyclic product. nih.gov

For instance, a proposed mechanism for a five-component reaction to synthesize 4H-thiopyrans involves an initial Knoevenagel reaction between an aldehyde and malononitrile. This is followed by a Michael addition and subsequent reaction with an aminodithioic acid (formed in situ), leading to cyclization and the final product. nih.gov The specific pathway and intermediates depend on the reactants and conditions employed, but the aldehyde consistently plays a pivotal role in initiating the reaction cascade.

Studies on the Reactivity and Selectivity of Functional Groups on this compound

The reactivity of this compound is governed by its three distinct functional groups: the aldehyde, the C4-hydroxyl, and the C2-hydroxyl. The selectivity of reactions often depends on the relative reactivity of these sites under specific conditions.

The two hydroxyl groups exhibit different acidities and nucleophilicities. The C2-hydroxyl group can form an intramolecular hydrogen bond with the adjacent aldehyde's carbonyl oxygen. This interaction reduces the acidity of the C2-hydroxyl and can sterically hinder its participation in reactions, making the C4-hydroxyl group generally more acidic and nucleophilic. mdpi.com This difference is exploited in regioselective protection reactions. For example, in the selective protection of similar catechols like 3,4-dihydroxybenzaldehyde, the 4-hydroxyl group can be preferentially alkylated with reagents like benzyl (B1604629) chloride under basic conditions, as it is more acidic and accessible. mdpi.com

The aldehyde group is an electrophilic center, susceptible to nucleophilic attack, which is the basis for condensation reactions and the initial step of many MCRs. The methoxy group at C5 is an electron-donating group, which activates the aromatic ring towards electrophilic substitution and influences the electronic properties of the other functional groups. During oxidation reactions, the aldehyde group is typically the most susceptible to being converted to a carboxylic acid, while the phenolic hydroxyls are prone to oxidation under harsher conditions, which can sometimes be mitigated by using a protective atmosphere like nitrogen. sciencemadness.org

The following table highlights the differential reactivity of the functional groups.

| Functional Group | Position | Reactivity Characteristics | Influencing Factors | Ref |

| Aldehyde | C1 | Electrophilic; undergoes condensation and nucleophilic addition. | Catalyst presence; reaction conditions. | nih.gov |

| Hydroxyl | C4 | More acidic and nucleophilic compared to the C2-hydroxyl. | Weaker hydrogen bonding; less steric hindrance. | mdpi.com |

| Hydroxyl | C2 | Less acidic; sterically hindered. | Intramolecular H-bonding with the C1-aldehyde group. | mdpi.com |

| Methoxy | C5 | Electron-donating; activates the aromatic ring. | Inductive and resonance effects. |

Biological and Pharmacological Research on 2,4 Dihydroxy 5 Methoxybenzaldehyde and Its Analogs

Antioxidant Activity and Reactive Oxygen Species Modulation

The antioxidant properties of 2,4-Dihydroxy-5-methoxybenzaldehyde have been a significant area of study, with research focusing on its ability to neutralize harmful free radicals and influence cellular defense systems.

In Vitro Radical Scavenging Assays for this compound

Various in vitro assays have been employed to quantify the radical scavenging capacity of this compound and its analogs. These assays typically measure the compound's ability to donate an electron or a hydrogen atom to neutralize reactive oxygen species (ROS).

One common method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay . wiserpub.comnih.gov This stable free radical loses its characteristic purple color when reduced by an antioxidant, and the change in absorbance is measured to determine the antioxidant capacity. wiserpub.comnih.gov Studies have shown that the antioxidant activity of dihydroxybenzaldehyde derivatives in the DPPH assay is influenced by the position of the hydroxyl groups on the benzene (B151609) ring. wiserpub.com Another study on 2-hydroxy-4-methoxybenzaldehyde (B30951), a related compound, demonstrated moderate antioxidant activity in the DPPH assay. nih.gov

The CUPric Reducing Antioxidant Capacity (CUPRAC) assay is another single electron transfer (SET) based method used to evaluate antioxidant activity. wiserpub.com Research indicates a correlation between the antioxidant capacity measured by the CUPRAC assay and the oxidation potential of the dihydroxybenzaldehyde derivatives, suggesting that the ability to donate an electron is a key factor in their antioxidant action. wiserpub.com

Other assays used to assess radical scavenging include the hydroxyl radical scavenging assay , which measures the ability to neutralize highly reactive hydroxyl radicals, and assays for scavenging other reactive species like nitric oxide and hydrogen peroxide. nih.govnih.gov For instance, 2,4-dihydroxybenzaldehyde (B120756) (DHD) has demonstrated weak scavenging activities against peroxynitrite and hydroxyl radicals. biomolther.org

The following table summarizes the antioxidant capacities of various benzaldehyde (B42025) derivatives as measured by different in vitro assays:

| Compound | Assay | Antioxidant Capacity (IC50 or equivalent) | Reference |

| 2,4-Dihydroxybenzaldehyde | Peroxynitrite & Hydroxyl Radical Scavenging | Weak activity | biomolther.org |

| 2-Hydroxy-4-methoxybenzaldehyde | DPPH Radical Scavenging | IC50: 9.04 mg/mL | nih.gov |

| Dihydroxybenzaldehyde Derivatives | DPPH & CUPRAC | Activity dependent on hydroxyl group position | wiserpub.com |

Cellular Antioxidant Defense Mechanisms Influenced by this compound

Beyond direct radical scavenging, research has explored how these compounds affect cellular antioxidant defense mechanisms. In cellular models, 2,4-dihydroxybenzaldehyde has been shown to slightly decrease the level of reactive oxygen species in lipopolysaccharide (LPS)-stimulated macrophage cells. biomolther.org This suggests an interaction with intracellular pathways that regulate oxidative stress.

Studies on analogous compounds provide further insight. For example, 4-hydroxybenzaldehyde (B117250) has been found to diminish elevated ROS levels in LPS-activated macrophages. researchgate.net Similarly, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, a more complex related structure, inhibited ROS generation in TNF-α-induced human dermal fibroblasts. nih.gov These findings suggest a broader role for these phenolic compounds in modulating cellular responses to oxidative stress, potentially by influencing endogenous antioxidant enzymes or signaling pathways.

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory properties of this compound and its analogs are a promising area of research, with studies demonstrating their ability to modulate key inflammatory pathways.

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide, iNOS, COX-2)

A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of pro-inflammatory mediators. Research has shown that 2,4-dihydroxybenzaldehyde can suppress the enhanced production of nitric oxide (NO) in LPS-stimulated RAW264.7 macrophage cells. biomolther.org This inhibition of NO is significant as excessive NO production contributes to inflammation. nih.gov

Furthermore, 2,4-dihydroxybenzaldehyde has been found to suppress the elevated expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in these activated macrophages. biomolther.org iNOS is the enzyme responsible for the production of large amounts of NO during inflammation, and COX-2 is a key enzyme in the synthesis of prostaglandins, another group of pro-inflammatory mediators. biomolther.orgnih.gov The ability to down-regulate both iNOS and COX-2 suggests a potent anti-inflammatory potential. biomolther.org

The table below details the inhibitory effects of 2,4-dihydroxybenzaldehyde on pro-inflammatory mediators in LPS-stimulated RAW264.7 macrophage cells.

| Mediator | Effect of 2,4-Dihydroxybenzaldehyde | Reference |

| Nitric Oxide (NO) | Suppressed enhanced production | biomolther.org |

| Inducible Nitric Oxide Synthase (iNOS) | Suppressed elevated expression | biomolther.org |

| Cyclooxygenase-2 (COX-2) | Suppressed elevated expression | biomolther.org |

In Vivo Models for Anti-inflammatory Assessment of this compound

The anti-inflammatory activity of 2,4-dihydroxybenzaldehyde has also been confirmed in in vivo models. In a carrageenan-induced air pouch model in mice, the compound demonstrated significant suppression of exudate volume, the number of polymorphonuclear leukocytes, and nitrite (B80452) content. biomolther.org This model mimics the proliferative phase of inflammation, characterized by the influx of inflammatory cells and the production of inflammatory mediators. nih.gov

Another in vivo model used to assess anti-inflammatory activity is the acetic acid-induced vascular permeability test in mice. biomolther.org In this model, 2,4-dihydroxybenzaldehyde also showed an inhibitory effect, further supporting its in vivo anti-inflammatory efficacy. biomolther.org These findings in animal models provide crucial evidence for the potential therapeutic application of this compound in inflammatory conditions.

Anti-angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and pathological conditions like tumor growth. nih.govwaocp.org Research has revealed that 2,4-dihydroxybenzaldehyde possesses anti-angiogenic properties.

The chick chorioallantoic membrane (CAM) assay is a widely used in vivo model to assess both pro- and anti-angiogenic activity. biomolther.orgresearchgate.net In this assay, 2,4-dihydroxybenzaldehyde exhibited significant dose-dependent inhibition of angiogenesis, with a reported IC50 value of 2.4 μ g/egg . biomolther.org This inhibitory effect on new blood vessel formation suggests a potential role for this compound in conditions characterized by excessive angiogenesis. The anti-angiogenic activity may be linked to its anti-proliferative effects on endothelial cells, which are crucial for blood vessel formation. nih.govwaocp.org

The table below summarizes the anti-angiogenic activity of 2,4-dihydroxybenzaldehyde.

| Assay | Compound | Result | Reference |

| Chick Chorioallantoic Membrane (CAM) Assay | 2,4-Dihydroxybenzaldehyde | IC50 = 2.4 μ g/egg | biomolther.org |

Anti-nociceptive Activity

Research into the pain-relieving properties of compounds related to this compound has shown promising results. An important analog, 2,4-dihydroxybenzaldehyde (DHD), has been evaluated for its anti-nociceptive effects.

In a study utilizing the acetic acid-induced writhing test in mice, DHD demonstrated significant anti-nociceptive activity. biomolther.org This test induces a painful response, and the reduction in writhing movements is indicative of analgesic properties. The administration of DHD at doses of 10, 30, and 100 mg/kg resulted in a dose-dependent inhibition of the writhing response by 48.4%, 64.3%, and 86.6%, respectively. biomolther.org These findings suggest that DHD possesses notable peripheral anti-nociceptive effects. The study also proposed that the mechanism behind this activity might be linked to the suppression of inflammatory mediators like prostaglandins, given its concurrent anti-inflammatory actions. biomolther.org

Table 1: Anti-nociceptive Effect of 2,4-dihydroxybenzaldehyde (DHD) in Acetic Acid-Induced Writhing Test in Mice

| Dose of DHD (mg/kg, p.o.) | Inhibition of Writhing Response (%) |

| 10 | 48.4 |

| 30 | 64.3 |

| 100 | 86.6 |

| Data sourced from Jung et al. (2009). biomolther.org |

Antimicrobial and Antifungal Research

The antimicrobial and antifungal potential of analogs of this compound, particularly 2-hydroxy-4-methoxybenzaldehyde (HMB), has been a subject of considerable scientific interest. These investigations have explored their efficacy against a range of pathogenic microorganisms.

Studies have demonstrated the antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde (HMB) against various pathogenic bacteria. One study investigated its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen. HMB exhibited a minimum inhibitory concentration (MIC) of 1024 µg/ml and a minimum bactericidal concentration (MBC) of 2048 µg/ml against S. aureus. nih.gov Further research has shown that HMB can dislodge a significant portion of preformed MRSA biofilms. researchgate.net

Another study evaluated the essential oil of Periploca sepium, of which HMB is the main component (78.8%), against a panel of bacteria. nih.gov The pure compound, HMB, was also tested. The results indicated broad-spectrum activity. For instance, against Staphylococcus aureus, the essential oil and HMB showed IC50 values of 84.12 µg/mL and 63.29 µg/mL, respectively. nih.gov

Table 2: Antibacterial Activity of 2-Hydroxy-4-methoxybenzaldehyde (HMB) and Periploca sepium Essential Oil

| Test Microorganism | P. sepium Oil IC50 (µg/mL) | HMB IC50 (µg/mL) | P. sepium Oil MIC (µg/mL) | HMB MIC (µg/mL) | P. sepium Oil MBC (µg/mL) | HMB MBC (µg/mL) |

| Staphylococcus aureus | 84.12 | 63.29 | 100 | 80 | 150 | 125 |

| Pseudomonas aeruginosa | 134.19 | 121.03 | 250 | 200 | 250 | 250 |

| Data sourced from Wang et al. (2010). nih.gov |

The antimycobacterial potential of benzaldehyde derivatives has also been explored. Research on a series of natural compounds identified 2-hydroxy-5-methoxybenzaldehyde (B1199172), an isomer of the subject compound, as having activity against Mycobacterium avium subsp. paratuberculosis. researchgate.net While specific inhibitory concentrations for this particular compound were not detailed in the available literature, the study highlighted the potential of benzaldehydes as a class of antimycobacterial agents. researchgate.net

The analog 2-hydroxy-4-methoxybenzaldehyde (HMB) has been shown to possess significant antifungal and antiaflatoxigenic properties. Aflatoxins are toxic and carcinogenic compounds produced by certain molds, such as Aspergillus flavus.

One study found that HMB effectively inhibits the growth of Aspergillus flavus, with a minimum inhibitory concentration (MIC) for spore germination of 70 µg/mL. fao.org Another investigation focused on the antifungal efficacy of HMB against Fusarium graminearum, a major plant pathogen. The MIC of HMB in inhibiting the mycelial growth of this fungus was determined to be 200 µg/mL. nih.gov

Research has delved into the mechanisms through which analogs of this compound exert their antimicrobial effects. For 2-hydroxy-4-methoxybenzaldehyde (HMB), studies against Staphylococcus aureus suggest that its primary mode of action involves damaging the cell membrane. nih.govresearchgate.net This is evidenced by an increased release of intracellular proteins and nucleic acids from treated bacterial cells. nih.gov

In the context of its antifungal activity against Aspergillus flavus, HMB has been found to disrupt the integrity of both the cell wall and the cell membrane. nih.gov This disruption leads to increased membrane permeability and ultimately inhibits fungal growth. fao.orgnih.gov Furthermore, HMB has been observed to suppress respiration in this fungus. nih.gov

Antitumor and Cytotoxic Activity Studies

The potential of chalcones, a class of compounds to which derivatives of this compound belong, as anticancer agents has been an active area of research. A notable example is 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), a chalcone (B49325) derivative that shares a similar dihydroxy-methoxy-phenyl core.

DMC has demonstrated significant antiproliferative activity against various human cancer cell lines. In one study, DMC was tested against three human cervical cancer cell lines: C-33A, HeLa, and SiHa. The compound exhibited IC50 values of 15.76 µM, 10.05 µM, and 18.31 µM, respectively. nih.gov Further investigation into its effect on HeLa cells revealed that DMC induces DNA damage and cell cycle arrest at the G0/G1 phase, ultimately leading to apoptosis. nih.gov

Another study evaluated a different chalcone, 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC), against multiple myeloma cell lines. DMEC showed dose-dependent inhibition of cell proliferation in RPMI-8226, NCI-H929, MM.1S, and U266 cells, with the U266 cell line being the most sensitive (IC50 of 15.02 µM). nih.gov The mechanism of action for DMEC was linked to the induction of apoptosis via the PI3K/Akt/mTOR signaling pathway. nih.gov

Table 3: Cytotoxic Activity of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) against Human Cervical Cancer Cell Lines

| Cell Line | IC50 (µM) |

| C-33A | 15.76 ± 1.49 |

| HeLa | 10.05 ± 0.22 |

| SiHa | 18.31 ± 3.10 |

| Data sourced from Pwaro et al. (2022). nih.gov |

Impact on Cancer Cell Proliferation and Viability in Diverse Cell Lines

Analogs of this compound, especially chalcone derivatives, have shown significant antiproliferative effects against a variety of human cancer cell lines.

One such analog, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) , derived from Syzygium nervosum, has been investigated for its inhibitory effects. Studies on human cervical cancer cell lines revealed that DMC displayed antiproliferative activity against C-33A, HeLa, and SiHa cells. The half-maximal inhibitory concentration (IC50) values were recorded as 15.76 µM for C-33A, 10.05 µM for HeLa, and 18.31 µM for SiHa cells. mdpi.com DMC, isolated from Cleistocalyx operculatus, also exhibited cytotoxicity against the human chronic leukemia K562 cell line, with an IC50 value of 14.2 µM. acs.org

Another chalcone derivative, 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) , has been evaluated for its effect on multiple myeloma (MM) cell lines. The research demonstrated that DMEC inhibited the proliferation of RPMI8226, MM.1S, and U266 cells with IC50 values of 25.97 µM, 18.36 µM, and 15.02 µM, respectively. nih.gov

Furthermore, the synthesis of 2'-hydroxy-2-bromo-4,5-dimethoxychalcone from 2-bromo-4,5-dimethoxybenzaldehyde (B182550) resulted in a compound with moderate activity against the MCF-7 breast cancer cell line, showing an IC50 of 42.19 µg/mL. mdpi.com The introduction of hydroxyl (-OH) and methoxy (B1213986) (-OMe) groups into the aromatic rings of chalcones is considered to significantly influence their biological activities. acs.org

Table 1: Antiproliferative Activity of this compound Analogs

| Compound | Cancer Cell Line | IC50 Value |

|---|---|---|

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | HeLa (Cervical Cancer) | 10.05 µM |

| C-33A (Cervical Cancer) | 15.76 µM | |

| SiHa (Cervical Cancer) | 18.31 µM | |

| K562 (Leukemia) | 14.2 µM | |

| 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | U266 (Multiple Myeloma) | 15.02 µM |

| MM.1S (Multiple Myeloma) | 18.36 µM | |

| RPMI8226 (Multiple Myeloma) | 25.97 µM |

| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast Cancer) | 42.19 µg/mL |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The anticancer effects of these chalcone analogs are often attributed to their ability to induce programmed cell death (apoptosis) and to halt the cancer cell cycle.

Research on 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) in HeLa cells showed that the compound could induce DNA damage. mdpi.com Further analysis revealed that DMC treatment led to an increase in the number of cells in the G0/G1 phase of the cell cycle, effectively arresting cell division. mdpi.com The apoptotic cell death in the treated HeLa cells was approximately three to four times higher than in untreated cells. mdpi.com In studies with K562 leukemia cells, DMC was found to induce apoptosis by downregulating the level of the Bcl-2 protein, an important anti-apoptotic protein, without affecting the expression of the pro-apoptotic Bax protein. acs.org

Similarly, 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) was found to induce mitochondria-mediated apoptosis in U266 multiple myeloma cells. nih.gov Treatment with DMEC led to an upregulation of pro-apoptotic proteins such as cleaved-caspase-3, cleaved-caspase-9, and Bad, while downregulating the anti-apoptotic protein Bcl-2. nih.gov The compound also affected the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation. nih.gov

Other related chalcones have also been shown to interfere with the cell cycle. For instance, 2',4'-dihydroxy-3,4,5-trimethoxychalcone was reported to arrest MCF-7 breast cancer cells in the M phase (mitosis) by causing aberrant spindle formation, ultimately leading to mitotic catastrophe and cell death. nih.gov Chalcones have been shown to induce cell cycle arrest at different phases, with some blocking progression in the G2/M phase. acs.org This interference with microtubule dynamics is a key mechanism for the antimitotic activity of many chalcones. nih.gov

Role as a Precursor for Vascular Disrupting Agents in Cancer Therapy

While this compound itself is not directly identified as a precursor, its related chalcone analogs function as compounds with activities similar to vascular disrupting agents (VDAs). VDAs are a class of anticancer drugs that target and destroy the established blood vessels of tumors, leading to rapid hemorrhagic necrosis. mdpi.com

Chalcones represent a class of small-molecule compounds that can function as tubulin-binding agents. mdpi.com Tubulin is the protein subunit of microtubules, which are essential for cell division, cell shape, and intracellular transport. nih.gov By binding to tubulin and preventing its polymerization, chalcone derivatives can disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in mitosis and subsequent apoptotic cell death. mdpi.com This mechanism of action is characteristic of a major class of small-molecule VDAs. nih.govmdpi.com

Research has documented that chalcones can modulate several processes critical to tumor vasculature, such as angiogenesis (the formation of new blood vessels). mdpi.com They can interfere with key signaling pathways involved in this process, including those mediated by vascular endothelial growth factor (VEGF). mdpi.comnih.gov For example, certain chalcones inhibit angiogenic processes by suppressing the activity of VEGF and matrix metalloproteinase-9 (MMP-9). nih.gov Because of their ability to interfere with microtubule function and disrupt signaling pathways essential for blood vessel formation and stability, chalcones are considered promising candidates in the development of novel anticancer agents that act on tumor vasculature. mdpi.comnih.gov

Neuroprotective Properties

Analogs of this compound have demonstrated potential as neuroprotective agents, primarily through their antioxidant and anti-inflammatory activities. Neurodegenerative diseases are often linked to oxidative stress and neuroinflammation. mdpi.comnih.gov

Cardamonin (2′,4′-dihydroxy-6′methoxychalcone) , a notable analog, has been investigated for its therapeutic potential in Alzheimer's disease. mdpi.com It is recognized as a potent compound capable of reducing oxidative stress and modulating inflammatory processes that are significant in the development of neurodegenerative conditions. mdpi.com

Another analog, 2',6'-dihydroxy-4'-methoxy dihydrochalcone , has been shown to improve cognitive deficits in an animal model of Alzheimer's disease. nih.gov Its mechanisms of action include decreasing lipid peroxidation, boosting the activity of the antioxidant glutathione (B108866) (GSH), and reducing the activity of acetylcholinesterase (AChE), an enzyme targeted by current Alzheimer's treatments. nih.gov

Furthermore, 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) and its derivatives have been evaluated for their neuroprotective effects against neuronal injury induced by oxygen-glucose deprivation/reoxygenation, a model relevant to ischemic stroke. mdpi.com Chalcone-triazole hybrids have also been synthesized and shown to protect neuronal cells from oxidative stress-induced damage by preserving mitochondrial function and activating pro-survival signaling pathways. nih.gov The broad class of phenolic compounds, including chalcones and phenolic aldehydes, is recognized for exerting neuroprotective effects through various mechanisms, such as mitigating oxidative stress, reducing inflammation, and preventing protein aggregation. nih.govresearchgate.netmdpi.com

Emerging Biological Activities and Therapeutic Potential

Beyond their anticancer and neuroprotective properties, compounds structurally related to this compound exhibit a range of other biological activities, highlighting their broad therapeutic potential.

2,4-Dihydroxybenzaldehyde (DHD) , a close structural analog, has been shown to possess significant anti-angiogenic, anti-inflammatory, and anti-nociceptive (pain-reducing) activities. biomolther.org In experimental models, DHD suppressed the formation of new blood vessels and reduced inflammation by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway. biomolther.org

The broader class of chalcones is known for a wide spectrum of pharmacological effects. These include antioxidant, anti-inflammatory, antibacterial, and antiviral properties. acs.orgresearchgate.net Their antioxidant activity helps to combat oxidative stress, which is implicated in numerous diseases. researchgate.net The anti-inflammatory effects of chalcones are also well-documented; by reducing the levels of inflammatory molecules, they can suppress the pro-inflammatory environment that contributes to various pathological conditions. researchgate.net The diverse biological profile of these compounds suggests their potential for development into new therapeutic agents for a variety of diseases. mdpi.combiomolther.orgnih.gov

Computational Chemistry and Molecular Modeling Studies on 2,4 Dihydroxy 5 Methoxybenzaldehyde

Density Functional Theory (DFT) Applications in Understanding Reactivity and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For a molecule such as 2,4-Dihydroxy-5-methoxybenzaldehyde, DFT calculations are instrumental in elucidating its intrinsic chemical properties and reactivity. The process typically begins with geometry optimization, where a computational method like B3LYP with a basis set such as 6-311++G(d,p) is used to find the molecule's most stable three-dimensional conformation. nih.govnih.gov

From this optimized structure, a wealth of information can be derived. A critical aspect is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. biomedres.us A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions. biomedres.us These energy values are directly related to the ionization potential (the energy required to remove an electron, associated with HOMO) and the electron affinity (the energy released when an electron is added, associated with LUMO). ajchem-a.com

Furthermore, DFT allows for the generation of a Molecular Electrostatic Potential (MEP) map. This map visualizes the electron density distribution across the molecule, highlighting regions that are electron-rich (nucleophilic, prone to electrophilic attack) and electron-poor (electrophilic, prone to nucleophilic attack). nih.govajchem-a.com For this compound, an MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, identifying them as sites for electrophilic interaction. Natural Bond Orbital (NBO) analysis can also be performed to study charge delocalization and hyperconjugative interactions within the molecule, providing deeper insights into its stability. researchgate.net

| Descriptor | Significance |

|---|---|

| HOMO Energy | Represents the electron-donating ability; related to ionization potential. ajchem-a.com |

| LUMO Energy | Represents the electron-accepting ability; related to electron affinity. ajchem-a.com |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. biomedres.us |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. biomedres.us |

| Chemical Softness (S) | Reciprocal of hardness; indicates higher chemical reactivity. biomedres.us |

| Molecular Electrostatic Potential (MEP) | Identifies sites for nucleophilic and electrophilic attack. nih.gov |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. nih.gov This method is fundamental in structure-based drug design, helping to elucidate the binding mechanism and affinity of potential drug candidates.

For this compound, molecular docking simulations can predict how it interacts with the active site of a biological macromolecule, such as an enzyme or receptor. The process involves placing the ligand into the binding pocket of the target protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy in kcal/mol.

Studies on derivatives of the closely related 2,4-dihydroxybenzaldehyde (B120756) have demonstrated the importance of the hydroxyl groups in forming key interactions. For instance, in docking studies with Heat shock protein 90 (Hsp90), the 2'-OH and 4'-OH groups of 2,4-dihydroxybenzaldehyde-derived Schiff bases were found to form crucial hydrogen bonds with amino acid residues like Asp93 and Asn51, respectively. These interactions are critical for anchoring the ligand within the catalytic site of the protein.

The binding affinity is quantified by a scoring function, which calculates the free energy of binding. Lower binding energy values typically indicate a more stable and favorable interaction. For example, in a study on chalcone (B49325) derivatives, binding energies with cyclin-dependent kinase 2 (CDK2) ranged from -7.1 to -9.6 kcal/mol. Such data allows for the ranking of different compounds and the identification of those with the highest potential for potent inhibition.

| Target Protein | Key Interacting Residues | Type of Interaction | Ligand Moiety Involved |

|---|---|---|---|

| Hsp90 | Asn51, Asp93 | Hydrogen Bond | Hydroxyl groups |

| CDK2 | Lys33, Leu83, Asp145 | Hydrogen Bond | Hydroxyl and Carbonyl groups |

| Topoisomerase II | Not Specified | Binding site interactions | Core scaffold |

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and stability of this complex over time. nih.gov Following a docking procedure, the predicted ligand-protein complex is subjected to an MD simulation, typically for a duration of nanoseconds (e.g., 100 ns), within a simulated physiological environment of water and ions. nih.gov

MD simulations track the movements and interactions of every atom in the system, providing a detailed view of the conformational changes in both the ligand and the protein. A key analysis is the calculation of the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound within the active site and that the protein structure is not significantly perturbed by the ligand's presence. nih.gov These simulations validate the docking results and confirm the stability of the identified binding mode. Furthermore, techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to the MD simulation trajectories to calculate the binding free energies with greater accuracy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. jmaterenvironsci.com This method is invaluable for lead optimization, as it can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent derivatives. unair.ac.id

The development of a QSAR model for derivatives of this compound would involve several steps. First, a dataset of derivatives with experimentally measured biological activity (e.g., IC50 values) is required. nih.gov For each compound in the series, a set of molecular descriptors is calculated. These can include physicochemical properties (like hydrophobicity, represented by LogP), electronic properties (from DFT), and structural or topological indices.

The dataset is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. jmaterenvironsci.com Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are employed to generate an equation that relates the descriptors (independent variables) to the biological activity (dependent variable). jmaterenvironsci.com A study on 18 benzaldehyde derivatives, for example, used stepwise multiple regression to identify that hydrophobicity of substituents and the presence of an ortho-hydroxyl group were significant predictors of inhibitory activity. nih.gov

The quality of a QSAR model is assessed using statistical metrics like the correlation coefficient (R²), which measures the goodness of fit, and the cross-validated correlation coefficient (Q²), which measures the model's predictive ability. unair.ac.id A robust and validated QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of derivatives predicted to have the highest bioactivity, saving significant time and resources in the drug discovery process. unair.ac.id

| Step | Description |

|---|---|

| 1. Data Set Collection | Compile a series of structurally related compounds with measured biological activity (e.g., IC50). nih.gov |

| 2. Descriptor Calculation | Calculate various molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound. jmaterenvironsci.com |

| 3. Data Set Division | Split the data into a training set (to build the model) and a test set (to validate it). jmaterenvironsci.com |

| 4. Model Generation | Use statistical methods (e.g., MLR, machine learning) to correlate descriptors with activity. jmaterenvironsci.com |

| 5. Model Validation | Assess the model's statistical quality and predictive power using metrics like R² and Q². unair.ac.id |

| 6. Prediction | Use the validated model to predict the activity of new, unsynthesized compounds. |

Applications of 2,4 Dihydroxy 5 Methoxybenzaldehyde in Research and Development

Role as a Key Intermediate in Pharmaceutical Compound Synthesis

2,4-Dihydroxy-5-methoxybenzaldehyde serves as a crucial building block in the synthesis of various pharmaceutical compounds. chemimpex.com Its antioxidant properties make it a compound of interest in drug development. chemimpex.com The structural framework of this molecule is particularly noted for its utility in creating compounds aimed at treating neurological disorders, where it is explored for its potential neuroprotective effects. chemimpex.com The ability to act as a precursor allows researchers to incorporate its core structure into larger, more complex molecules during the process of discovering and developing new therapeutic agents. chemimpex.com

Utilization in Natural Product Synthesis and Analogue Development

In the field of natural product chemistry, this compound is utilized in the synthesis of natural products and their analogues. chemimpex.com This application is significant for the development of novel herbal medicines and dietary supplements. chemimpex.com The synthesis of natural product analogues is a key strategy in medicinal chemistry to explore the structure-activity relationships of biologically active molecules, potentially leading to compounds with improved efficacy or more favorable pharmacological profiles.

Development of Analytical Methodologies Using this compound

The compound also finds application in analytical chemistry, where it is used as a reagent in the development of new analytical methods. chemimpex.com These methods are employed for the detection and quantification of specific substances, which is essential for quality control in various research and industrial processes. chemimpex.com

While specific research on reagents derived directly from this compound for the spectrophotometric determination of metal ions is not extensively documented in publicly available literature, the broader class of hydroxybenzaldehyde derivatives is known for this application. These compounds can be chemically modified to create ligands that chelate with metal ions, resulting in a colored complex that can be measured using spectrophotometry. This allows for the quantitative analysis of trace amounts of metal ions in various samples.

Similarly, this compound serves as a foundational structure for the development of novel chromogenic reagents. chemimpex.com The reactivity of its aldehyde and hydroxyl groups allows for the synthesis of larger molecules that can produce a distinct color change in the presence of a specific analyte. Such reagents are invaluable for colorimetric assays and other analytical techniques that rely on visual detection or spectrophotometric measurement.

Exploration in Agricultural Chemistry as Environmentally Friendly Agents

There is growing interest in the potential of this compound in the field of agricultural chemistry. chemimpex.com Specifically, it is being investigated for its utility as a natural and environmentally friendly pesticide or herbicide. chemimpex.com The development of eco-friendly solutions for crop protection is a significant goal in modern agriculture, and the multifunctional properties of this compound make it an attractive candidate for further research in this area. chemimpex.com

Investigation in Material Science for Advanced Polymer and Dye Development

In material science, this compound is explored for its potential in creating advanced materials. chemimpex.com Its chemical structure is suitable for incorporation into polymer chains, potentially enhancing the properties of the resulting materials for various industrial uses. chemimpex.com Furthermore, its aromatic nature and reactive functional groups enable its use in the production of dyes and pigments, where it may contribute to improved color stability and performance in different formulations. chemimpex.com

Structure Activity Relationship Sar Investigations and Rational Design of 2,4 Dihydroxy 5 Methoxybenzaldehyde Analogs

Correlating Structural Modifications with Changes in Biological Activity Profiles

The biological activity of benzaldehyde (B42025) derivatives is intricately linked to the substitution pattern on the aromatic ring. The number, position, and nature of substituents like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups play a critical role in defining the compound's pharmacological profile, including its antioxidant and antiproliferative capabilities.

A structure-activity relationship (SAR) study of natural hydroxybenzaldehydes revealed that the antioxidant capacity is highly dependent on the arrangement of these functional groups. researchgate.net For instance, compounds with two hydroxyl groups, such as protocatechuic aldehyde (3,4-dihydroxybenzaldehyde), generally exhibit high antioxidant activity. researchgate.net This is attributed to their ability to donate hydrogen atoms and stabilize free radicals through resonance. The presence of a methoxy group, as seen in vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde), also modulates this activity. researchgate.net Syringaldehyde, in particular, shows exceptionally high activity in certain antioxidant assays. researchgate.net An analog, 2,4-dihydroxybenzaldehyde (B120756) (β-resorcylaldehyde), has demonstrated significant anti-angiogenic, anti-inflammatory, and anti-nociceptive properties, further underscoring the importance of the dihydroxy substitution pattern. biomolther.org

Recent research into novel N-benzimidazole-derived carboxamides has provided more granular SAR insights. In these studies, various substituted benzoic acids were coupled to a benzimidazole (B57391) core to evaluate their antiproliferative effects against cancer cell lines. The results indicate that the substitution on the phenyl ring is a key determinant of cytotoxicity. mdpi.comnih.gov

Specifically, a derivative featuring a 2-hydroxy-4-methoxy substitution pattern on the benzoyl moiety showed selective and potent activity against the MCF-7 breast cancer cell line, with an IC50 value of 3.1 µM. nih.gov Similarly, the 2,4-dihydroxy-substituted analog also exhibited selectivity for MCF-7 cells, with an IC50 of 8.7 µM. mdpi.comnih.gov In contrast, a derivative with a 3,4,5-trihydroxy configuration was also effective against the same cell line (IC50 = 4.8 µM). nih.gov These findings suggest that hydroxyl and methoxy groups at positions C2 and C4 are favorable for inducing antiproliferative activity. However, the specific combination and position can fine-tune the potency and selectivity. For example, another 2-hydroxy-4-methoxy substituted derivative with a different N-atom substituent on the benzimidazole core showed broad-spectrum activity against multiple cell lines in the low micromolar range (IC50 = 2.2–4.4 µM). nih.gov

Table 1: Antiproliferative Activity of Substituted N-Benzimidazole-Derived Carboxamides

| Compound Derivative (Substitution Pattern) | Target Cell Line | IC50 (µM) | Reference |

| 2-Hydroxy-4-methoxy | MCF-7 | 3.1 | nih.gov |

| 2,4-Dihydroxy | MCF-7 | 8.7 | mdpi.comnih.gov |

| 3,4,5-Trihydroxy | MCF-7 | 4.8 | nih.gov |

| 2-Hydroxy-4-methoxy (isobutyl on N-atom) | HeLa | 2.2 | nih.gov |

| 2-Hydroxy-4-methoxy (isobutyl on N-atom) | HepG2 | 4.4 | nih.gov |

Rational Design and Synthesis of Novel 2,4-Dihydroxy-5-methoxybenzaldehyde Derivatives with Enhanced Efficacy

Building on SAR insights, the rational design of novel derivatives aims to create molecules with improved potency and selectivity. The synthesis of such compounds often involves modifying a known active scaffold. For example, recognizing that the presence of methoxy groups can enhance biological activity, new aldehydes incorporating both azo and methoxy functionalities have been synthesized as platforms for developing biologically active Schiff bases. mdpi.com

A prominent strategy involves the synthesis of derivatives from readily available starting materials. Veratraldehyde (3,4-dimethoxybenzaldehyde) has been used as a precursor to synthesize new substituted benzaldehydes. researchgate.net Through reactions like bromination and nitration, intermediates such as 2-bromo-4,5-dimethoxybenzaldehyde (B182550) and 4,5-dimethoxy-2-nitrobenzaldehyde are formed. Subsequent selective hydrolysis of the methoxy group at the C5 position yields novel derivatives like 2-bromo-5-hydroxy-4-methoxybenzaldehyde (B1330903) and 5-hydroxy-4-methoxy-2-nitrobenzaldehyde (B1581667), respectively. researchgate.net This approach allows for the introduction of various functional groups onto the benzaldehyde core to probe their effects on biological activity.

In a more complex approach, novel antiproliferative agents have been rationally designed by coupling substituted benzoic acids with 2-aminobenzimidazoles. nih.gov The synthesis involves activating the carboxylic acid group of the substituted benzoic acid using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and Hydroxybenzotriazole (HOBt). nih.gov This activated intermediate is then reacted with the amino group of the benzimidazole core to form the final carboxamide derivative. This modular synthesis allows for the creation of a library of compounds with diverse substitution patterns on both the benzoyl and benzimidazole moieties, facilitating a thorough exploration of the chemical space for enhanced efficacy. mdpi.comnih.gov

Strategies for Prodrug Development and Improved Bioavailability

Many promising therapeutic agents, including phenolic compounds, suffer from poor bioavailability due to factors like low solubility or rapid metabolism. Prodrug design is a key strategy to overcome these limitations. nih.gov A prodrug is an inactive derivative of a parent drug that undergoes biotransformation in the body to release the active compound. nih.gov

For a molecule like this compound, the two phenolic hydroxyl groups are ideal handles for prodrug modification. One common approach is to form an ester prodrug. For example, the anti-herpetic drug acyclovir (B1169) was converted to its valyl ester prodrug, valacyclovir, resulting in a 3- to 5-fold increase in oral bioavailability. nih.gov This improvement is attributed to the prodrug's ability to be recognized and absorbed by the human peptide transporter 1 (hPEPT1) in the intestine. A similar strategy could be applied to this compound, where esterification of one or both hydroxyl groups could enhance its absorption.

Another advanced strategy involves creating prodrugs that are selectively activated at the target site. For instance, phospholipid-based prodrugs can be designed to be substrates for phospholipase A2 (PLA2), an enzyme that is often overexpressed in inflammatory or cancerous tissues. nih.gov By conjugating the drug to the sn-2 position of a phospholipid, the active compound can be specifically liberated where PLA2 activity is high. Other approaches include creating water-soluble phosphate (B84403) esters, which are cleaved by alkaline phosphatases to release the parent drug, as demonstrated by the antifungal agent isavuconazole (B1672201) and the antibiotic tedizolid (B1663884) phosphate. nih.gov These strategies offer a pathway to improve the pharmacokinetic profile of this compound and its analogs, potentially translating their in vitro potency into in vivo therapeutic success.

Future Research Directions and Translational Outlook for 2,4 Dihydroxy 5 Methoxybenzaldehyde

Exploration of Undiscovered Biological Targets and Mechanisms of Action

While 2,4-Dihydroxy-5-methoxybenzaldehyde is recognized for its antioxidant capabilities, a comprehensive understanding of its biological interactions remains largely uncharted territory. chemimpex.com Future research should pivot towards identifying novel molecular targets and elucidating the precise mechanisms through which it exerts its effects. An analogue, 2,4-dihydroxybenzaldehyde (B120756) (DHD), has demonstrated anti-inflammatory, anti-angiogenic, and anti-nociceptive activities by suppressing the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). biomolther.org This provides a logical starting point for investigating similar pathways for this compound.

Key research questions should include its potential role in modulating other inflammatory pathways, its interaction with cell signaling cascades, and its effect on gene expression. Given its structural similarity to other biologically active benzaldehydes, there is potential for activity in areas such as cancer therapy and neuroprotection. For instance, derivatives of related structures like 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amine have been investigated as topoisomerase IIα poisons in cancer research. nih.gov Systematic screening against a panel of receptors, enzymes, and ion channels could reveal unexpected therapeutic opportunities.

Table 1: Potential Biological Targets for Future Investigation

| Target Class | Specific Examples | Rationale/Hypothesis |

|---|---|---|

| Inflammatory Enzymes | 5-Lipoxygenase (5-LOX), Phospholipases | Building on the known iNOS/COX-2 inhibition of its analogue, DHD. biomolther.org |

| Kinases | Mitogen-activated protein kinases (MAPKs), Protein kinase B (Akt) | Many phenolic compounds modulate key signaling pathways involved in cell survival and proliferation. |

| Nuclear Receptors | Peroxisome proliferator-activated receptors (PPARs) | Potential for metabolic regulation and anti-inflammatory effects. |

| Epigenetic Modifiers | Histone deacetylases (HDACs) | Some complex heterocyclic compounds derived from substituted benzaldehydes show HDAC inhibitory activity. nih.gov |

| Neuroprotective Targets | Beta-secretase (BACE1), Monoamine oxidase (MAO) | Exploring potential applications in neurodegenerative diseases. |

Integration with High-Throughput Screening and Advanced 'Omics' Technologies

To accelerate the discovery of new biological functions, the integration of this compound and its derivatives with modern drug discovery platforms is essential. High-throughput screening (HTS) offers a rapid method to test these compounds against vast libraries of biological targets, identifying potential "hits" for further development. nih.gov HTS assays can be designed to measure various cellular events, from enzyme inhibition to changes in protein expression, providing a broad overview of the compound's bioactivity. nih.govsigmaaldrich.com

Furthermore, advanced 'omics' technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, system-wide view of the cellular response to treatment with this compound. For example, transcriptomics and metabolomics were used to understand the molecular effects of 2-methoxy-1,4-naphthoquinone (B1202248) on the fungus Penicillium italicum, revealing disruptions in energy metabolism and amino acid synthesis. mdpi.com A similar approach could map the pathways modulated by this compound in human cells, helping to pinpoint its mechanism of action and identify biomarkers of response.

Table 2: Application of Advanced Technologies in this compound Research

| Technology | Application | Expected Outcome |

|---|---|---|

| High-Throughput Screening (HTS) | Screen compound libraries against diverse biological targets (enzymes, receptors). nih.govsigmaaldrich.com | Rapid identification of novel bioactivities and lead compounds. |

| Transcriptomics (RNA-Seq) | Analyze changes in gene expression in cells treated with the compound. | Identification of regulated genes and signaling pathways. |

| Proteomics | Quantify changes in the cellular proteome upon compound treatment. | Understanding of downstream effects on protein networks and post-translational modifications. |

| Metabolomics | Profile changes in small-molecule metabolites after exposure to the compound. mdpi.com | Insight into the compound's impact on cellular metabolism and metabolic pathway disruption. |

Challenges and Opportunities in the Clinical and Commercial Translation of this compound-based Compounds

The path from a promising laboratory compound to a clinically approved and commercially viable product is fraught with challenges. For this compound and its derivatives, these hurdles will likely include optimizing potency, selectivity, and pharmacokinetic properties. The development of scalable and cost-effective synthesis methods is another critical factor for commercial feasibility. google.com

Despite these challenges, significant opportunities exist. The compound's established use as a precursor in various industries provides a foundation for its development. chemimpex.com In the pharmaceutical sector, its antioxidant and potential anti-inflammatory properties could be leveraged for dermatological applications or as an adjuvant in therapies for oxidative stress-related diseases. In cosmetics, its fragrance and antioxidant characteristics are valuable. chemimpex.com The agricultural industry might find use for it in developing eco-friendly pesticides or herbicides. chemimpex.com A major opportunity lies in its role as a versatile scaffold for medicinal chemistry, where derivatization can lead to novel compounds with improved therapeutic profiles.

Table 3: Translational Challenges and Opportunities

| Aspect | Challenges | Opportunities |

|---|---|---|

| Medicinal Chemistry | Low intrinsic potency, potential off-target effects, poor solubility. | Scaffold for creating diverse chemical libraries; structure-activity relationship (SAR) studies to enhance potency and selectivity. |

| Clinical Development | Demonstrating efficacy and safety in preclinical and clinical trials. | Potential for topical applications (dermatology), reducing systemic toxicity concerns; targeting diseases with high unmet needs. |

| Commercialization | High cost of large-scale synthesis, competition from existing products. | Applications in multiple industries (pharma, cosmetics, agriculture) diversify market potential. chemimpex.com |

| Intellectual Property | Securing patents for novel derivatives and their applications. | Novel derivatives with superior properties can create strong patent positions. |

Sustainable and Green Chemistry Approaches for this compound Synthesis and Derivatization

Adopting sustainable and green chemistry principles is crucial for the environmentally responsible manufacturing of chemicals. nih.govjddhs.com Future research should focus on developing eco-friendly synthesis and derivatization methods for this compound. The twelve principles of green chemistry provide a framework for this, emphasizing waste prevention, atom economy, use of safer solvents, and energy efficiency. nih.gov

Traditional syntheses may involve hazardous reagents or produce significant waste. sciencemadness.org Greener alternatives could include the use of biocatalysis, employing enzymes to perform specific chemical transformations under mild conditions. jddhs.com The use of safer, renewable solvents like water or supercritical CO2, and catalyst-assisted reactions that can be recycled and reused, are also key strategies. nih.govresearchgate.net For instance, some syntheses of related compounds have utilized copper catalysts in aqueous media. google.comsciencemadness.org Furthermore, developing continuous flow processes can improve safety, efficiency, and scalability while minimizing waste. rsc.org

Table 4: Green Chemistry Strategies for Synthesis and Derivatization

| Green Chemistry Principle | Application to this compound |

|---|---|

| 1. Waste Prevention | Optimize reaction conditions to maximize yield and minimize byproducts. |

| 2. Atom Economy | Design synthetic routes that incorporate the maximum number of atoms from reactants into the final product. jddhs.com |

| 3. Less Hazardous Chemical Syntheses | Replace toxic reagents and solvents with safer alternatives. nih.gov |

| 5. Safer Solvents & Auxiliaries | Utilize water, ionic liquids, or solvent-free conditions. nih.govresearchgate.net |

| 6. Design for Energy Efficiency | Employ microwave-assisted synthesis or mechanochemistry to reduce reaction times and energy consumption. nih.govnih.gov |

| 9. Catalysis | Use recyclable catalysts (biocatalysts, heterogeneous catalysts) instead of stoichiometric reagents. jddhs.comrsc.org |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and characterizing 2,4-Dihydroxy-5-methoxybenzaldehyde in complex mixtures?

- Methodological Answer :

- Reverse-Phase HPLC : Use a C18 column with UV detection at 280 nm. Mobile phases often include water-acetonitrile or methanol gradients. This method is effective for separating phenolic aldehydes from impurities .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm structural features. Key signals include aldehyde protons (~9.8 ppm) and methoxy/methylene groups (~3.8–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides accurate molecular weight confirmation (e.g., m/z 182.0579 for C₈H₈O₄) .

Q. What are the common synthesis routes for this compound?

- Methodological Answer :

- Stepwise Methoxylation and Hydroxylation : Start with vanillin (4-hydroxy-3-methoxybenzaldehyde). Introduce additional hydroxyl/methoxy groups via selective protection/deprotection (e.g., using boron tribromide for demethylation) .

- One-Step Electrophilic Substitution : React 3,5-dimethoxybenzaldehyde with nitrating agents, followed by reduction and hydrolysis to introduce hydroxyl groups .

- Catalytic Oxidation : Use MnO₂ or TEMPO-mediated oxidation of 2,4-dihydroxy-5-methoxybenzyl alcohol under mild conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.